6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine
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Overview
Description
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.341 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a dimethylpyridinamine core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves multiple steps, including the formation of the pyridine ring, introduction of the tert-butyl and cyclopropoxy groups, and subsequent dimethylation. One common method involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a precursor, which undergoes chemoselective reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of in situ React IR technology can help monitor the reaction progress and confirm the effectiveness of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide: Shares a similar core structure but differs in the functional groups attached.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used as a precursor in the synthesis of 6-Tert-butyl-5-cyclopropoxy-N,N-dimethylpyridin-2-amine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
6-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)13-11(17-10-6-7-10)8-9-12(15-13)16(4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
QOIDFLXZGLJCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=N1)N(C)C)OC2CC2 |
Origin of Product |
United States |
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